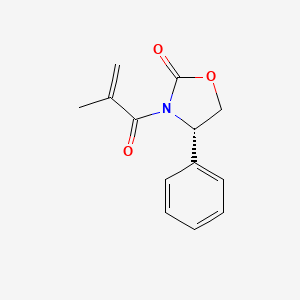
3-Methacryloyl-4beta-phenyloxazolidine-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methacryloyl-4beta-phenyloxazolidine-2-one is a unique organic compound with the molecular formula C13H13NO3. This compound is characterized by the presence of a methacryloyl group attached to a phenyloxazolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacryloyl-4beta-phenyloxazolidine-2-one typically involves the reaction of methacryloyl chloride with 4beta-phenyloxazolidine-2-one in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反应分析
Types of Reactions: 3-Methacryloyl-4beta-phenyloxazolidine-2-one undergoes various chemical reactions, including:
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
科学研究应用
3-Methacryloyl-4beta-phenyloxazolidine-2-one has found applications in several scientific research areas:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with tailored properties.
Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 3-Methacryloyl-4beta-phenyloxazolidine-2-one primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group participates in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network can encapsulate various molecules, making it useful in drug delivery and tissue engineering applications .
相似化合物的比较
Methacryloyl-4-phenyloxazolidine-2-one: Similar structure but lacks the beta configuration, leading to different reactivity and properties.
Methacryloyl-4-methyl-oxazolidine-2-one: Contains a methyl group instead of a phenyl group, resulting in different polymerization behavior and applications.
Uniqueness: 3-Methacryloyl-4beta-phenyloxazolidine-2-one is unique due to the presence of both methacryloyl and phenyloxazolidine groups, which confer distinct reactivity and properties. Its ability to undergo polymerization and form functional polymers makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
154499-36-2 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
(4S)-3-(2-methylprop-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-9(2)12(15)14-11(8-17-13(14)16)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3/t11-/m1/s1 |
InChI 键 |
UJBHHSVLIFXDJH-LLVKDONJSA-N |
手性 SMILES |
CC(=C)C(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
规范 SMILES |
CC(=C)C(=O)N1C(COC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


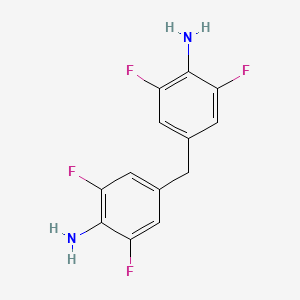
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
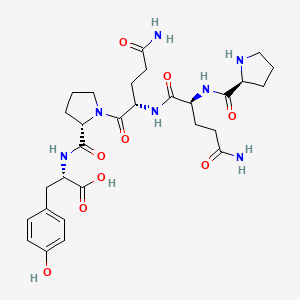
![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
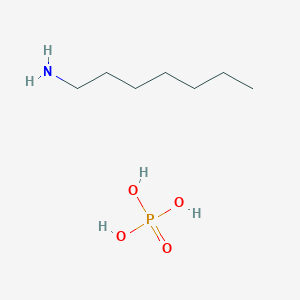
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)

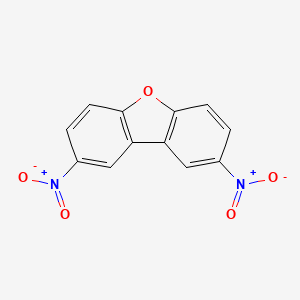
methanone](/img/structure/B12551631.png)
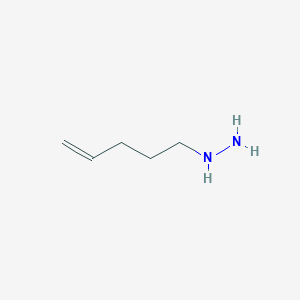
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
